molecular formula C₉H₁₀ClNO₄ B1146835 (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride CAS No. 30033-29-5

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride

Cat. No.: B1146835
CAS No.: 30033-29-5
M. Wt: 231.63
InChI Key:
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Description

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two hydroxyl groups attached to a hydrocoumarin backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For similar compounds like hydroxylamine hydrochloride, safety data sheets provide information on hazards, precautions, and first aid measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride typically involves several steps. One common method starts with the preparation of the hydrocoumarin core, followed by the introduction of amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

    Preparation of Hydrocoumarin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hydrocoumarin structure.

    Introduction of Amino and Hydroxyl Groups: The amino group is introduced through nucleophilic substitution reactions, while the hydroxyl groups are typically added via hydroxylation reactions.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Quinone Derivatives: Formed through oxidation of hydroxyl groups.

    Secondary and Tertiary Amines: Formed through reduction of the amino group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activities.

    Pathways Involved: It influences various biochemical pathways, including oxidative stress response and inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-6,7-dihydroxy-4-methylcoumarin Hydrochloride: Similar structure with a methyl group at the 4-position.

    (S)-3-Amino-6,7-dihydroxy-4-phenylcoumarin Hydrochloride: Contains a phenyl group at the 4-position.

    (S)-3-Amino-6,7-dihydroxy-4-chlorocoumarin Hydrochloride: Features a chlorine atom at the 4-position.

Uniqueness

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQRYXRJOZIZND-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC2=CC(=C(C=C21)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746993
Record name (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30033-29-5
Record name (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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